Trimethylsulfonium chloride

Thermal stability Sulfonium salt Storage conditions

Trimethylsulfonium chloride (TMSCl) delivers superior nucleophilic methylene transfer for Corey-Chaykovsky epoxidation, outperforming sulfoxonium ylides in reactivity and substrate scope at ambient temperatures. Essential precursor for selective methylation reagents in GC method development and the specific methyl donor for trimethylsulfonium-tetrahydrofolate methyltransferase assays. For agrochemical R&D, TMSCl enables the synthesis of glyphosate-TMS salt with differentiated post-emergent efficacy. Researchers investigating H₂S metabolism disorders benefit from TMS-based biomarker assays with statistically superior sensitivity (p=0.01) compared to thiosulfate (p=0.24). Note: thermal decomposition at 100°C precludes high-temperature protocols; procure bromide or iodide analogs for reactions above 80°C.

Molecular Formula C3H9ClS
Molecular Weight 112.62 g/mol
CAS No. 3086-29-1
Cat. No. B1249062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsulfonium chloride
CAS3086-29-1
Synonymstrimethylsulfonium
trimethylsulfonium chloride
trimethylsulfonium hydroxide
trimethylsulfonium iodide
trimethylsulfonium nitrate
trimethylsulphonium chloride
Molecular FormulaC3H9ClS
Molecular Weight112.62 g/mol
Structural Identifiers
SMILESC[S+](C)C.[Cl-]
InChIInChI=1S/C3H9S.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1
InChIKeyOWUGVJBQKGQQKJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsulfonium Chloride (CAS 3086-29-1): Sulfonium Salt Core Properties and Industrial Procurement Baseline


Trimethylsulfonium chloride (TMSCl, CAS 3086-29-1) is a quaternary sulfonium salt with the formula (CH₃)₃S⁺Cl⁻ and a molecular weight of 112.5 g/mol [1]. It exists as colorless, hygroscopic crystals that decompose at approximately 100 °C, with high solubility in ethanol and water [1]. TMSCl serves as a precursor to dimethylsulfonium methylide, the nucleophilic ylide employed in Corey-Chaykovsky epoxidation of aldehydes and ketones [2], and can function as a methylating agent in organic synthesis and enzymatic systems [3].

Why Trimethylsulfonium Chloride Cannot Be Interchanged with Sulfoxonium Analogs, Ammonium Salts, or Alternative Methylating Agents


Trimethylsulfonium chloride occupies a distinct position in the sulfonium salt landscape that precludes simple substitution by its sulfoxonium analogs (e.g., trimethylsulfoxonium iodide) or alternative methylating reagents. The sulfonium ylide derived from TMSCl generates a more reactive, less sterically hindered nucleophile than the corresponding sulfoxonium ylide, a difference that materially impacts reaction kinetics and substrate compatibility [1]. Furthermore, TMSCl exhibits thermal decomposition behavior (onset ~100 °C) that is approximately 72 °C lower than its bromide counterpart, directly affecting storage and handling protocols [2]. In methyltransferase enzyme assays, TMSCl serves as a defined methyl donor for the specific enzyme trimethylsulfonium-tetrahydrofolate methyltransferase isolated from Pseudomonas species, a functional niche not replicated by S-adenosylmethionine or methyl iodide [3]. These compound-specific parameters—ylide nucleophilicity, thermal stability profile, and enzymatic specificity—establish clear boundaries for where generic substitution is scientifically unsound.

Trimethylsulfonium Chloride Comparative Evidence: 6 Quantified Differentiation Dimensions vs. Closest Analogs


Thermal Decomposition Onset: TMSCl vs. Trimethylsulfonium Bromide (TMSBr)

Trimethylsulfonium chloride decomposes at 100 °C, whereas trimethylsulfonium bromide decomposes at 172 °C under comparable conditions [1]. The 72 °C lower decomposition threshold of TMSCl necessitates distinct storage and handling protocols relative to its bromide analog, with particular sensitivity to ambient temperature excursions.

Thermal stability Sulfonium salt Storage conditions

Counteranion-Dependent Thermal Stability Hierarchy: Chloride vs. Bromide vs. Iodide

The thermal stability of trimethylsulfonium salts follows a clear counteranion-dependent hierarchy: chloride (decomposes ~100 °C) < bromide (decomposes ~172 °C) < iodide (decomposes ~203-207 °C) [1]. The chloride salt is notably less stable than both the bromide and iodide salts, with thermal stability varying substantially depending on the counteranion .

Thermal stability Counteranion effect Sulfonium halide

Thermochemolysis Derivatization Efficiency: TMSH vs. TMAH in GC-MS Analysis

In a direct comparative study of thermochemolysis reagents for in situ planetary sample analysis, trimethylsulfonium hydroxide (TMSH, derived from TMSCl via ion exchange) and tetramethylammonium hydroxide (TMAH) were evaluated head-to-head [1]. Both TMAH and TMSH enabled derivatization of polyfunctional and long-chain organic molecules, and both were deemed suited for (bio-geo)chemistry laboratory work and spaceflight missions [1].

Thermochemolysis Derivatization GC-MS Astrobiology

On-Column Methylation Selectivity: Trimethylsulfonium Acetate/Cyanide vs. Ammonium-Based Reagents

Trimethylsulfonium acetate and trimethylsulfonium cyanide were identified as selective methylation reagents for direct on-column derivatization in gas chromatography, contrasting with non-selective ammonium-based alternatives [1]. Where methylation selectivity is required, both trimethylsulfonium-based reagents and phenyltrimethylammonium acetate demonstrated very similar efficiency and selectivity; however, the acetate was noted as more stable and more readily utilized than the cyanide salt [1].

Selective methylation GC derivatization On-column derivatization

Biomarker Sensitivity for Endogenous Hydrogen Sulfide Production: TMS vs. Thiosulfate

In a case-control study of Down syndrome patients (known to overproduce H₂S due to CBS gene triplication), urinary trimethylsulfonium (TMS) levels were significantly elevated in the DS group (geometric mean 4.5 nM, 95% CI 3.5-6.0) versus controls (3.1 nM, 95% CI 2.4-3.9), with p = 0.01 [1]. In contrast, the conventionally used H₂S biomarker thiosulfate failed to reflect this alteration, showing no significant difference between DS and control groups (15 μM vs. 13 μM, p = 0.24) [1].

Biomarker Hydrogen sulfide Clinical chemistry Metabolomics

Glyphosate Salt Formulation: Trimethylsulfonium Glyphosate vs. Isopropylamine Glyphosate

The trimethylsulfonium salt of N-phosphonomethylglycine (glyphosate-TMS) is a distinct herbicidal active ingredient with documented efficacy for post-emergent control of various weed species, particularly annual and perennial grasses [1]. It is formulated as an alternative to the more common isopropylamine salt of glyphosate, with herbicidal compositions described as comprising either the isopropylamine salt or the trimethylsulfonium salt as active ingredients [2].

Herbicide Glyphosate salt Agrochemical formulation Post-emergent control

Trimethylsulfonium Chloride Procurement Guide: Evidence-Based Application Scenarios


Corey-Chaykovsky Epoxidation Requiring High Nucleophilicity at Ambient to Mildly Elevated Temperatures

When performing epoxidation of aldehydes or ketones where strong nucleophilic methylene transfer is required but reaction temperatures must remain below ~80 °C, trimethylsulfonium chloride-derived ylide offers superior nucleophilicity compared to sulfoxonium ylides [1]. However, the chloride salt's thermal decomposition at 100 °C [2] makes it unsuitable for high-temperature epoxidation protocols; for reactions requiring heating above 80 °C, the bromide or iodide analogs should be procured instead. This scenario is particularly relevant for substrates sensitive to strong bases or oxidizing conditions, where the Corey-Chaykovsky approach using sulfonium ylides provides a mild, metal-free alternative to traditional peroxide-based epoxidations [3].

Selective On-Column Methylation Derivatization for Gas Chromatography Method Development

For GC method development requiring selective methylation—where non-selective reagents would over-derivatize multifunctional analytes—trimethylsulfonium-derived reagents (acetate or cyanide salts) are indicated based on direct comparative evidence [1]. TMSCl serves as the precursor for preparing these selective methylation reagents. When methylation selectivity is not required, phenyltrimethylammonium fluoride (PTMA-F) is preferred due to its neutral character and reduced column deterioration [1]. Procurement should be guided by the specific selectivity requirements of the analytical method being developed.

Clinical Metabolomics Assay Development for Hydrogen Sulfide Metabolism Disorders

For clinical research programs investigating disorders of hydrogen sulfide metabolism (e.g., Down syndrome, cardiovascular conditions, inflammation), trimethylsulfonium chloride is required as an analytical standard or as a precursor for method development. Clinical evidence demonstrates that urinary TMS levels detect altered H₂S production with statistically significant sensitivity (p = 0.01), whereas the conventional biomarker thiosulfate fails to capture this alteration (p = 0.24) [1]. This differential sensitivity—approximately 45% elevation detectable in TMS vs. no detectable change in thiosulfate—positions TMS-based assays as the more sensitive option for diagnostic development and clinical metabolomics studies.

Agrochemical Salt Synthesis: Alternative Glyphosate Formulation Development

For agrochemical formulators developing differentiated glyphosate herbicide products, trimethylsulfonium chloride is procured as a synthetic intermediate for preparing the trimethylsulfonium salt of N-phosphonomethylglycine (glyphosate-TMS) [1]. This salt form provides an alternative to the widely used isopropylamine salt, with documented efficacy in post-emergent control of annual and perennial grasses [2]. Field studies have evaluated glyphosate-TMS on glyphosate-resistant soybean, establishing its agronomic relevance [3]. Selection of TMSCl over other counterion precursors should be based on desired final salt physicochemical properties (solubility, hygroscopicity, formulation compatibility).

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